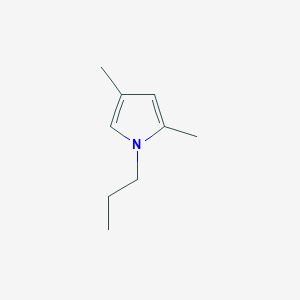
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide is an organic compound that belongs to the class of pyridone derivatives This compound is characterized by a pyridone ring substituted with a methyl group at the 4-position and a cycloheptanecarboxamide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the cycloheptanecarboxamide group through an amidation reaction between the pyridone derivative and cycloheptanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridone ring or the cycloheptanecarboxamide group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Alkylating agents, halogenating agents, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- **N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)
- EPZ-005687
- EPZ-6438
- GSK-343
- GSK-126
Uniqueness
N-(4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cycloheptanecarboxamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of a pyridone ring with a cycloheptanecarboxamide group sets it apart from other similar compounds, making it a valuable compound for various research applications.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
N-(4-methyl-2-oxo-1H-pyridin-3-yl)cycloheptanecarboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-9-15-14(18)12(10)16-13(17)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,15,18)(H,16,17) |
InChIキー |
ZTMRZOVTGDUWRU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=C1)NC(=O)C2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


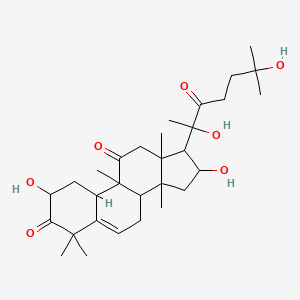
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
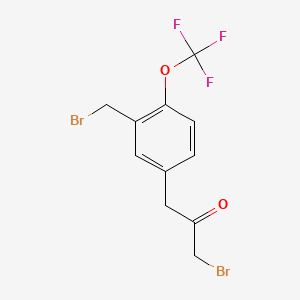
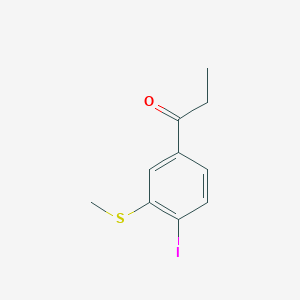
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
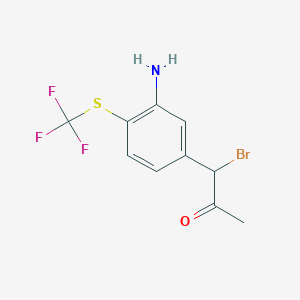
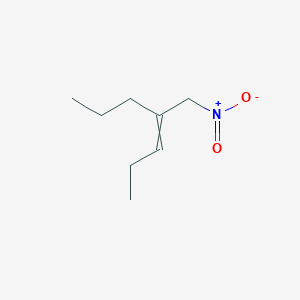
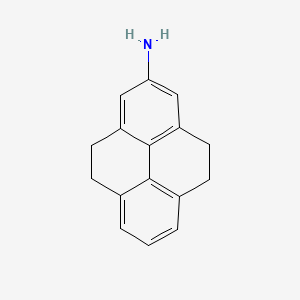
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)


![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
